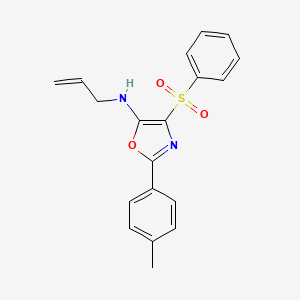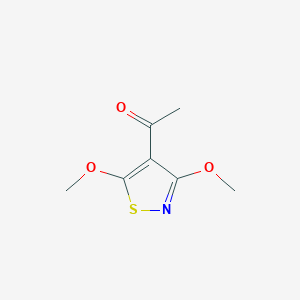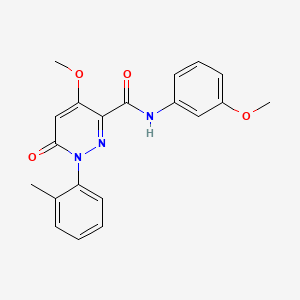![molecular formula C16H17N3O5 B2754665 4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one CAS No. 1396802-37-1](/img/structure/B2754665.png)
4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one” is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole group, an azetidine group, and a piperazin-2-one group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as Pd-catalyzed arylation and Noyori asymmetric hydrogenation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d][1,3]dioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the benzo[d][1,3]dioxole group is a colorless liquid .Scientific Research Applications
Total Synthesis of Aporphine Alkaloids
The compound’s benzo[d][1,3]dioxole structure serves as a key feature in the total synthesis of aporphine alkaloids. Lv et al. established a groundbreaking synthetic route for (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine. The strategy involved Pd-catalyzed arylation to construct the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution. This work unified synthetic routes for benzo[d][1,3]dioxole-type aporphines, coptisines, and dibenzopyrrocolines .
Antitumor Properties
Some derivatives of this compound exhibit potent antitumor activity. For instance, compound C27 demonstrated remarkable growth inhibition against HeLa and A549 cell lines, with IC50 values below 5 μM. These findings highlight its potential as an antitumor agent .
Antiproliferative Activity
Novel 1-benzo[1,3]dioxol-5-yl-indoles, incorporating various fused heteroaryl moieties at the 3-position, were synthesized. These compounds were evaluated for antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells. Their potential as anticancer agents warrants further investigation .
Heavy Metal Ion Detection
The compound was used for detecting the carcinogenic heavy metal ion lead (Pb^2+). By depositing a thin layer of the compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF), a sensitive and selective Pb^2+ sensor was developed. This electrochemical approach holds promise for environmental monitoring and health applications .
Pyrazole Derivatives Synthesis
Benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by reacting chalcones with phenyl hydrazine. These derivatives have potential applications in medicinal chemistry and drug discovery .
properties
IUPAC Name |
4-[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-14-8-18(4-3-17-14)16(22)11-6-19(7-11)15(21)10-1-2-12-13(5-10)24-9-23-12/h1-2,5,11H,3-4,6-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWRPYSPUBJZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2754582.png)

![N-(1-cyanocyclopentyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2754586.png)


![2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2754590.png)
![3,5-dimethyl-4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)isoxazole](/img/structure/B2754591.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2754592.png)

![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2754597.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2754598.png)

![3-(3-chloro-4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2754601.png)
